TVB-2640
Description
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR and ¹³C NMR signals (predicted for DMSO-d₆):
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 8.20–8.50 | Triazole proton (1H-1,2,4-triazol-3-yl) |
| ¹H | 7.60–7.80 | Aromatic protons (benzonitrile) |
| ¹H | 3.50–4.00 | Piperidine CH₂ groups |
| ¹³C | 118.5 | Nitrile carbon (C≡N) |
| ¹³C | 167.8 | Ketone carbonyl (C=O) |
Experimental NMR data are consistent with the presence of a rigid aromatic system and flexible piperidine backbone .
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 2240 | C≡N stretch (nitrile) |
| 1680 | C=O stretch (ketone) |
| 1600 | C=N stretch (triazole) |
The IR spectrum confirms functional groups critical for FASN inhibition .
Mass Spectrometry (MS)
| Ion Type | m/z | Fragment Pattern |
|---|---|---|
| [M+H]⁺ | 440.2452 | Molecular ion |
| Fragment | 324.1801 | Loss of benzonitrile (C₇H₄N) |
| Fragment | 215.1180 | Cyclobutyl-triazole-benzoyl moiety |
HRMS aligns with the molecular formula and fragmentation pathways .
Properties
Molecular Formula |
C23H29NO5S |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound is the only FASN inhibitor to advance to phase III trials, with superior selectivity and pharmacokinetics compared to covalent inhibitors like C75 and Cerulenin, which exhibit toxicity and instability .
Efficacy in Oncology
Combination Therapy Outcomes
- This compound combinations outperform historical controls. For example, in astrocytoma, this compound + bevacizumab doubled PFS6 (31.4% vs. 16%) and achieved a 56% objective response rate (ORR) .
- In contrast, Fasnall and AZ12756122 show preclinical synergy but lack clinical validation due to pharmacokinetic challenges .
Impact on Cancer Stemness
Preparation Methods
Biochemical Preparation and Protein Interaction Studies
In addition to chemical synthesis, preparation methods extend to biochemical handling of TVB-2640 in the context of protein binding studies and structural analysis:
Protein Complex Formation : this compound is prepared in solution for binding with human fatty acid synthase (hFASN) to study its inhibitory mechanism. For example, cryo-electron microscopy (cryoEM) studies require preparation of the hFASN modifying region complexed with this compound to a high resolution of 2.7 Å, enabling detailed structural insights.
Buffer and Solvent Conditions : Preparation involves dissolving this compound in appropriate solvents compatible with protein stability, often aqueous buffers with controlled pH and ionic strength. Concentrations are optimized to ensure effective binding without denaturing the protein complex.
Sample Preparation for Lipidomics and Cellular Assays
Research involving this compound’s biological effects necessitates precise preparation of samples for lipidomic analysis and cell-based assays:
Cell Treatment : Cells are treated with this compound at defined concentrations (e.g., 10 μM) for specified durations (e.g., 2 to 5 days) to assess metabolic and phenotypic changes.
Lipid Extraction : Following treatment, lipid extraction protocols involve multiple solvent systems such as methyl tert-butyl ether (MTBE), methanol, and hexanes. Samples undergo vortexing, centrifugation, and phase separation to isolate lipid fractions for downstream analysis.
Derivatization for GC/MS : For fatty acid analysis, extracted lipids are derivatized using pentafluorobenzyl bromide and diisopropylethylamine to form derivatives suitable for gas chromatography/mass spectrometry (GC/MS).
Normalization and Quantification : Protein concentration normalization (e.g., Bradford assay) ensures consistent sample input. Internal standards are added for quantitative lipidomics.
Table Summarizing Preparation Steps and Conditions
Research Findings Related to Preparation and Use of this compound
Structural Studies : Preparation of this compound in complex with hFASN enabled high-resolution cryoEM structural determination, revealing the binding mode and conformational changes induced by the inhibitor.
Lipidomics : Preparation of cell samples treated with this compound followed by lipid extraction and GC/MS analysis demonstrated significant modulation of lipid profiles, confirming the compound’s biological activity.
Clinical Preparation : In clinical settings, this compound is formulated for oral administration in defined doses (e.g., 25 mg, 50 mg) with rigorous quality control to ensure safety and efficacy in trials for nonalcoholic steatohepatitis and cancer.
Q & A
Q. What is the mechanistic rationale for targeting FASN with TVB-2640 in metabolic and oncologic diseases?
FASN is a key enzyme in de novo lipogenesis (DNL), synthesizing palmitate, which drives lipid accumulation in NASH and supports membrane synthesis in cancer cells. This compound binds reversibly to FASN, inhibiting DNL and disrupting lipid-dependent pathways such as inflammation and fibrosis in NASH , while inducing apoptosis in cancer cells reliant on FASN overexpression . Methodologically, researchers can validate FASN inhibition via:
- Liver fat quantification : MRI-PDFF in NASH models .
- Tumor biopsies : Immunohistochemistry (IHC) for FASN, pAKT, and Ki67 in cancer trials .
Q. How are FASN activity and target engagement measured in preclinical and clinical studies of this compound?
- Preclinical : Use stable isotope tracing (e.g., ¹³C-acetate) to quantify DNL rates in hepatocytes or tumor models .
- Clinical : Serum biomarkers (e.g., LDL cholesterol, ALT) and sebum lipidomics via Sebutape patches to assess systemic lipid modulation . Tumor biopsies pre/post-treatment evaluate FASN pathway engagement (e.g., pS6, Annexin A3) .
Q. What experimental models are appropriate for evaluating this compound’s efficacy in NASH and cancer?
- NASH : High-fat diet-induced murine models or human organoids to assess steatosis, inflammation, and fibrosis via histopathology (NAFLD Activity Score) and RNA-seq .
- Cancer : KRAS-mutant NSCLC xenografts, AR-V7+ prostate cancer PDXs, or HER2+ breast cancer cell lines to test this compound alone or with taxanes/enzalutamide .
Advanced Research Questions
Q. How should researchers design combination therapy trials to overcome resistance to this compound in solid tumors?
Preclinical data suggest synergy with anti-angiogenics (e.g., bevacizumab) by targeting hypoxia-induced lipid metabolism or with AR inhibitors (e.g., enzalutamide) in prostate cancer via FASN-AR-V7 crosstalk . Key considerations:
Q. What methodological approaches resolve contradictions in metabolic biomarker data (e.g., LDL responses) across NASH trials?
In the FASCINATE-1 trial, LDL decreased in the US cohort but rose in China with placebo . Researchers should:
- Stratify cohorts by genetic (e.g., PNPLA3 variants), dietary, or microbiome factors.
- Integrate lipidomics to track species-specific lipid changes (e.g., triglycerides vs. phospholipids) .
Q. How can PK/PD modeling optimize this compound dosing for maximal target inhibition and minimal toxicity?
Q. What strategies address this compound’s variable effects on lipid droplet storage and cell proliferation in vitro?
In breast cancer models, FASN inhibition reduced proliferation but not lipid droplets, suggesting compensatory lipid uptake . Researchers should:
- Combine with lipid transport inhibitors (e.g., CD36 blockers).
- Use CRISPR screens to identify resistance genes (e.g., SREBP-1) .
Data Analysis and Clinical Translation
Q. How should phase II trials integrate exploratory biomarker analysis (e.g., exosome proteomics) without compromising statistical power?
The astrocytoma trial (NCT03032484) used a 1:1 randomization in Cycle 1 for biomarker discovery (e.g., exosome Annexin A3) before pooling arms for efficacy . Recommendations:
Q. What explains the discordance between this compound’s high liver fat response rates (50–61%) and modest histologic improvements in NASH?
MRI-PDFF correlates weakly with fibrosis regression. Researchers should:
Q. How can researchers leverage this compound’s dual activity in NASH and cancer for repurposing studies?
Shared mechanisms (e.g., FASN-driven inflammation) suggest utility in obesity-related cancers (e.g., hepatocellular carcinoma). Methodologies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
